

Sikokianin C: A Potent and Selective Inhibitor of Cystathionine β -Synthase

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Compound of Interest

Compound Name: Sikokianin A

Cat. No.: B3079234

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For researchers, scientists, and drug development professionals, the identification of specific molecular probes is crucial for dissecting cellular pathways and developing targeted therapeutics. In the realm of hydrogen sulfide (H_2S) biology, cystathionine β -synthase (CBS) has emerged as a key enzyme in cellular signaling and a potential drug target in various diseases, including cancer. This guide provides a comparative analysis of Sikokianin C, a natural biflavonoid, and its specificity for CBS, supported by experimental data and detailed protocols.

Sikokianin C has been identified as a potent and selective inhibitor of cystathionine β -synthase (CBS), an enzyme pivotal in the transsulfuration pathway that converts homocysteine to cystathionine.^[1] This pathway is not only crucial for sulfur-containing amino acid metabolism but also for the production of the gaseous signaling molecule hydrogen sulfide (H_2S). The selectivity of an inhibitor for CBS over the related enzyme cystathionine γ -lyase (CSE), another key H_2S producer, is critical for its use as a specific molecular probe.

Comparative Inhibitor Performance

The inhibitory activity of Sikokianin C against human CBS (hCBS) and human CSE (hCSE) has been quantitatively assessed and compared with other commonly used inhibitors. The data, summarized in the table below, clearly demonstrates the superior selectivity of Sikokianin C for CBS.

Inhibitor	IC ₅₀ for hCBS (μM)	IC ₅₀ for hCSE (μM)	Selectivity (CSE/CBS)
Sikokianin C	1.5	>100	>66.7
Aminooxyacetic acid (AOAA)	8.5 ± 0.7	1.1 ± 0.1	0.13
Propargylglycine (PAG)	>1000	40 ± 8	<0.04
β-Cyanoalanine (BCA)	>1000	14 ± 0.2	<0.014

Data compiled from multiple sources.[2][3][4] The IC₅₀ value for Sikokianin C against hCSE is reported as inactive at the tested concentrations, indicating high selectivity.

Experimental Protocols

The determination of the inhibitory potency of Sikokianin C and other compounds against CBS was performed using a high-throughput fluorescence-based assay. The following is a detailed methodology adapted from the protocol described by Niu et al., 2017.[3]

CBS Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human cystathionine β-synthase (hCBS).

Principle: The assay measures the production of methanethiol (CH₃SH) from the CBS-catalyzed reaction using methylcysteine (Mcys) as a substrate. The generated methanethiol reacts with the fluorescent thiol probe 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), leading to an increase in fluorescence intensity.

Materials:

- Recombinant human CBS (hCBS)
- Methylcysteine (Mcys)

- 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)
- HEPES buffer (50 mM, pH 7.4)
- Test compounds (e.g., Sikokianin C) dissolved in DMSO
- Microplate reader with fluorescence detection (Excitation: 400 nm, Emission: 460 nm)
- 384-well black microplates

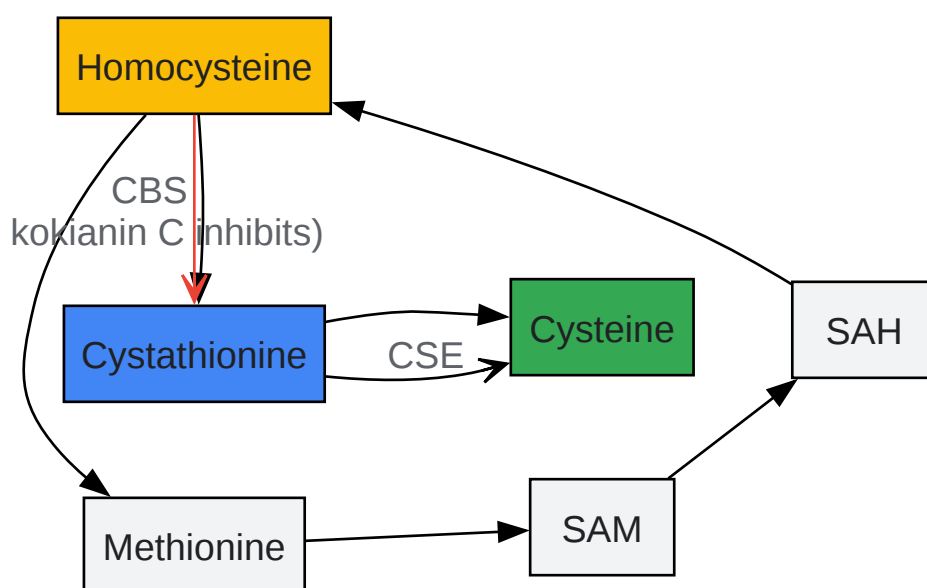
Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of hCBS in HEPES buffer.
 - Prepare a stock solution of Mcys in HEPES buffer.
 - Prepare a stock solution of CPM in DMSO.
 - Prepare serial dilutions of the test compounds in DMSO.
- Assay Reaction:
 - In a 384-well plate, add 2 μ L of the test compound solution (or DMSO for control).
 - Add 18 μ L of a solution containing hCBS (final concentration: 2 μ g in 200 μ L reaction volume) and CPM (final concentration: 15 μ M) in HEPES buffer.
 - Incubate the plate at room temperature for 10 minutes.
 - Initiate the reaction by adding 20 μ L of Mcys solution (final concentration: 10 mM).
- Fluorescence Measurement:
 - Immediately place the plate in the microplate reader.
 - Monitor the increase in fluorescence at 460 nm (excitation at 400 nm) every minute for 10 minutes.

- Data Analysis:
 - Calculate the initial reaction rates from the linear portion of the fluorescence versus time plot.
 - Plot the percentage of inhibition against the logarithm of the test compound concentration.
 - Determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

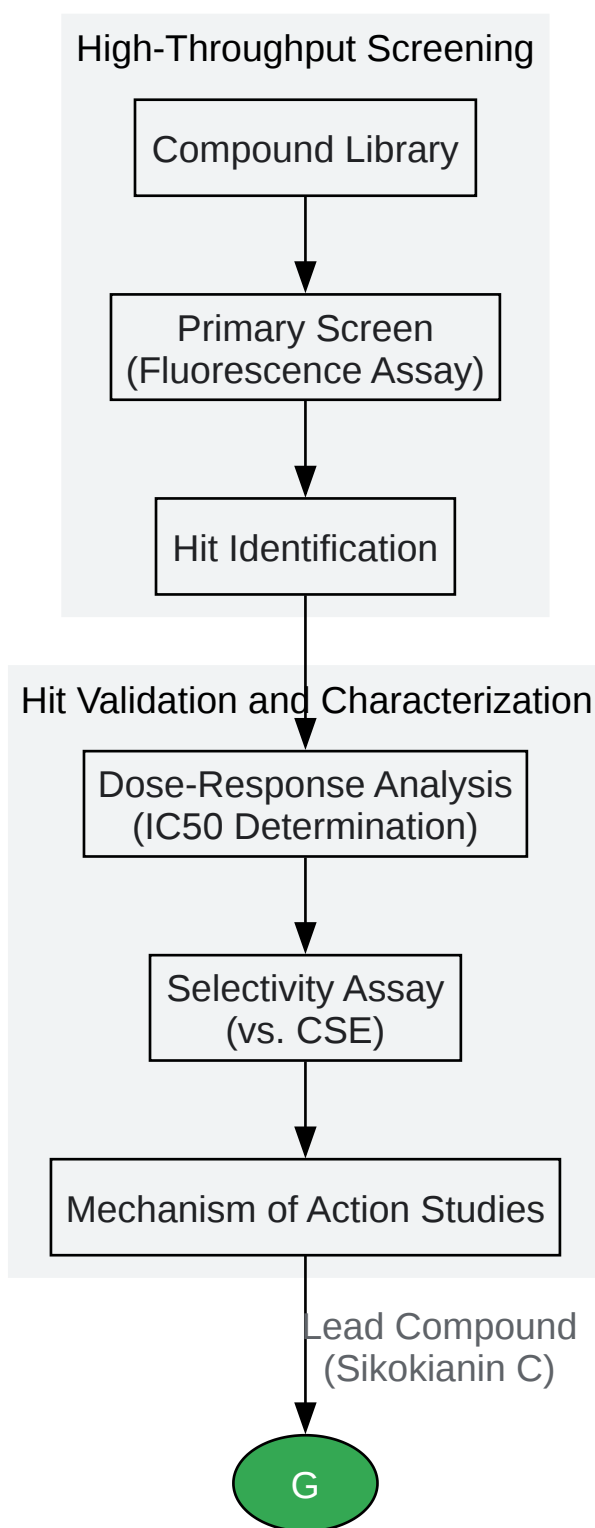
The transsulfuration pathway is a critical metabolic route for the management of homocysteine and the synthesis of cysteine. CBS is the first and rate-limiting enzyme in this pathway.



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Caption: The Transsulfuration Pathway highlighting the role of CBS and the inhibitory action of Sikokianin C.

The experimental workflow for identifying and characterizing CBS inhibitors like Sikokianin C involves a multi-step process.



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Caption: A generalized workflow for the discovery and validation of selective CBS inhibitors.

In conclusion, the available experimental data strongly supports Sikokianin C as a highly selective and potent inhibitor of cystathionine β -synthase. Its specificity makes it a valuable tool for investigating the physiological and pathological roles of CBS-mediated signaling and a promising lead compound for the development of novel therapeutics targeting this enzyme.

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